AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO-
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Overview
Description
AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO- is a complex organic compound characterized by a seven-membered azepine ring fused to an indole structure. This compound is notable for its presence in various natural products and its potential therapeutic applications. The azepinoindole framework is a key structural motif in many biologically active molecules, making it a significant target in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO- typically involves the Pictet-Spengler type condensation of tryptamine derivatives with aldehydes or ketones. This reaction is a classic method for assembling indole-annulated heterocyclic structures. The process can be further expanded by direct C-H functionalization of 2-alkyl tryptamines, where the non-activated methylene group participates in a seven-membered ring formation with aldehydes .
Industrial Production Methods
Industrial production methods for this compound are less documented, but the principles of large-scale organic synthesis apply. These methods would likely involve optimizing the reaction conditions for higher yields and purity, using scalable techniques such as continuous flow chemistry and employing robust purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to reduce double bonds or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure is similar to various natural products, making it useful in studying biological pathways and interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to therapeutic effects, such as anti-inflammatory or anticancer properties. The exact pathways and targets depend on the specific application and the compound’s modifications .
Comparison with Similar Compounds
Similar Compounds
Ibogaine: Another indole alkaloid with a similar azepinoindole structure, known for its psychoactive properties.
Ngouniensines: Natural products with a similar skeleton, highlighting the structural diversity within this class of compounds.
Tetrahydro-β-carboline: A related compound formed through similar synthetic routes, showcasing the versatility of the Pictet-Spengler reaction.
Uniqueness
AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO- is unique due to its specific substitution pattern and the potential for further functionalization. This makes it a valuable scaffold for developing new compounds with diverse biological activities and applications.
Properties
CAS No. |
7546-77-2 |
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Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-benzyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole |
InChI |
InChI=1S/C19H20N2/c1-2-6-15(7-3-1)14-21-12-10-17-16-8-4-5-9-18(16)20-19(17)11-13-21/h1-9,20H,10-14H2 |
InChI Key |
WOFLJLUPWUTFQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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